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4-Acetamido-2-methylbutyl acetate

Cat. No.: B13833755
M. Wt: 187.24 g/mol
InChI Key: MBSKIBXQRSIZGG-UHFFFAOYSA-N
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Description

Theoretical Frameworks for Alkyl Acetate (B1210297) and Acetamido Compound Investigations

The elucidation of the structural, electronic, and reactive properties of molecules like 4-Acetamido-2-methylbutyl acetate heavily relies on theoretical and computational chemistry. These frameworks allow for the prediction of molecular behavior and the interpretation of experimental data.

Density Functional Theory (DFT) is a cornerstone for investigating acetamido and alkyl acetate compounds. scienceacademique.comacs.org It is employed to calculate stable molecular geometries, predict vibrational frequencies for comparison with experimental FT-IR and FT-Raman spectra, and elucidate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. scienceacademique.comacs.org The energy difference between these orbitals (the HOMO-LUMO gap) is critical for understanding molecular reactivity and electronic transitions. acs.org For instance, theoretical absorption spectra can be calculated using time-dependent DFT (TD-DFT) and compared with experimental UV-Vis spectra to understand electronic transitions. nih.gov

To account for environmental effects on molecular properties, computational models such as the Polarizable Continuum Model (PCM) are used to simulate the influence of solvents. nih.gov Furthermore, theoretical studies are crucial for understanding reaction mechanisms and kinetics. For example, the thermal decomposition of ethyl acetate into ethylene (B1197577) and acetic acid has been analyzed using theoretical calculations to identify a concerted mechanism involving a six-membered transition state, with the calculated activation energy aligning with experimental values. usfq.edu.ec

Table 1: Theoretical Methods in the Study of Acetamido and Alkyl Acetate Motifs

Theoretical MethodApplicationTypical Insights GainedReference
Density Functional Theory (DFT)Molecular Structure & Electronic PropertiesOptimized geometry, HOMO-LUMO energy gap, vibrational frequencies. scienceacademique.comacs.org
Time-Dependent DFT (TD-DFT)Electronic SpectraPrediction of UV-Vis absorption maxima and electronic transitions. nih.gov
Polarizable Continuum Model (PCM)Solvent EffectsAnalysis of molecular properties in different solvent environments. nih.gov
Quantum Chemistry SimulationsReaction MechanismsIdentification of transition states and calculation of activation energies. usfq.edu.ec

Relevance of Branched-Chain Esters and Amides in Chemical Synthesis and Biochemical Systems

The presence of both a branched chain, an ester, and an amide group suggests potential relevance in both synthetic and biological contexts.

In Chemical Synthesis: Branched-chain esters are valuable intermediates and components in organic synthesis. Their structures can influence physical properties and steric interactions during reactions. For example, novel diesters with branched moieties have been synthesized to act as additives for improving the cold flow properties of biodiesel. researchgate.net In more complex syntheses, branched structures are integral to building molecular frameworks. The cyclopentannulation of 2-alkyl substituted cyclic 1,3-diones is a strategy used to create diquinanes, demonstrating the tolerance of branched side chains in forming challenging carbocyclic systems. acs.org

In Biochemical Systems: The amide bond is of paramount importance in biology. It is the fundamental linkage in peptides and proteins, where it is known as the peptide bond. numberanalytics.comlibretexts.org The resonance stability of the amide group results in a planar, rigid structure that is crucial for defining the secondary structures of proteins, such as α-helices and β-sheets, which are stabilized by hydrogen bonds between amide groups. numberanalytics.comnih.gov The unique properties of the amide bond are responsible for the complex three-dimensional structures that dictate protein function. nih.gov Amide-containing molecules are widespread in biochemistry, including amino acids like glutamine and asparagine, which play key roles in nitrogen metabolism and protein glycosylation, respectively. numberanalytics.com The enzymatic hydrolysis of amide bonds by proteases is a critical process in protein degradation and regulation. numberanalytics.comlibretexts.org

Historical and Contemporary Academic Interest in Related Chemical Motifs

The functional groups within this compound have long been, and continue to be, central to academic and industrial research.

The synthesis of amides is one of the most frequently performed reactions in drug discovery and development, with the amide bond being present in approximately 25% of commercial drugs. researchgate.net Historically, amides were synthesized from carboxylic acids or their more reactive derivatives like acyl chlorides. nih.govlibretexts.org Contemporary research focuses on developing more efficient and sustainable methods, including the use of various coupling reagents and exploring green solvents to replace traditional ones like DMF. nih.govresearchgate.net The acetamido group specifically is found in numerous molecules of interest, from enzyme inhibitors to materials with unique crystalline properties. nih.govresearchgate.net

Ester synthesis is a foundational reaction in organic chemistry, with methods including the Fischer esterification of carboxylic acids with alcohols, and reactions involving acid anhydrides or acyl chlorides. libretexts.orgyoutube.comlibretexts.org Alkyl acetates are a well-studied class of esters. They are known for their use as solvents (e.g., ethyl acetate) and as fragrance and flavor agents. nih.govnih.gov Academic interest also extends to their role in more complex processes. For example, the separation of ethyl acetate from ethanol (B145695) is a challenging industrial problem that has driven research into advanced techniques like extractive distillation, with theoretical models used to screen effective solvents. nih.govacs.org Furthermore, acetates serve as versatile intermediates and protecting groups in the synthesis of complex natural products and bioactive molecules. prepchem.comnih.gov

Table 2: Selected Research Findings on Related Structural Motifs

Structural MotifArea of ResearchKey FindingReference
Acetamido CompoundsMedicinal ChemistryN-aryl-acetamide derivatives synthesized as potential inhibitors for neurodegenerative enzymes. nih.gov
Amide BondSustainable ChemistryEvaluation of the bio-based solvent Cyrene™ as a sustainable alternative to DMF for amide synthesis. researchgate.net
Branched-Chain EstersMaterials ScienceSynthesis of fatty diesters with branched moieties to improve cold flow properties of biodiesel. researchgate.net
Alkyl AcetateSeparation ScienceA trianglimine macrocycle crystal showed high selectivity for adsorbing ethyl acetate, enabling its separation from ethanol. nih.gov
Cyclic Amides (Lactams)Biochemistry/MedicineThe amide functional group is crucial in biological molecules, forming the backbone of proteins (peptide bonds). Penicillins are a key example of molecules containing lactam rings. libretexts.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3 B13833755 4-Acetamido-2-methylbutyl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(4-acetamido-2-methylbutyl) acetate

InChI

InChI=1S/C9H17NO3/c1-7(6-13-9(3)12)4-5-10-8(2)11/h7H,4-6H2,1-3H3,(H,10,11)

InChI Key

MBSKIBXQRSIZGG-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(=O)C)COC(=O)C

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 4 Acetamido 2 Methylbutyl Acetate

Chemo-Enzymatic Synthesis of 4-Acetamido-2-methylbutyl Acetate (B1210297) and Analogues

Chemo-enzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a multi-step chemical sequence, offering a powerful tool for the construction of complex molecules like 4-acetamido-2-methylbutyl acetate. This approach can lead to high yields and enantiomeric purities, which are often difficult to achieve through purely chemical methods.

Esterification Reactions with Methylbutanol Derivatives and Acetic Anhydride (B1165640)/Acetate Sources

A key step in the synthesis of this compound is the formation of the acetate ester. This can be achieved through various esterification methods, including the well-established Fischer esterification. thermofisher.comthermofisher.com In this reaction, a suitable methylbutanol derivative is reacted with an acetate source, such as acetic acid or acetic anhydride, typically in the presence of an acid catalyst. thermofisher.comthermofisher.com

Table 1: Representative Esterification Reaction

Reactant 1Reactant 2CatalystProduct
4-Amino-2-methylbutan-1-olAcetic AnhydridePyridine4-Amino-2-methylbutyl acetate

The reaction conditions, such as temperature and reaction time, would need to be optimized to maximize the yield of the desired ester while minimizing potential side reactions.

Amidation Reactions Incorporating Acetamide (B32628) Moieties

Following the esterification, or potentially prior to it, the incorporation of the acetamide group is a crucial transformation. This is typically achieved through an amidation reaction. If starting with 4-amino-2-methylbutyl acetate, the primary amine can be readily acylated using acetylating agents like acetyl chloride or acetic anhydride.

The reaction of an amine with an acylating agent is generally a high-yielding and straightforward transformation. The use of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is often employed to scavenge the acidic byproduct (e.g., HCl) generated during the reaction.

Table 2: Amidation Reaction for Acetamide Formation

Starting MaterialReagentBaseProduct
4-Amino-2-methylbutyl acetateAcetyl ChlorideTriethylamineThis compound
4-Amino-2-methylbutan-1-olAcetic AnhydridePyridine4-Acetamido-2-methylbutan-1-ol

Biocatalytic Approaches for Stereoselective Synthesis

The presence of a chiral center at the 2-position of the butyl chain in this compound introduces the possibility of stereoisomers. Biocatalytic methods, particularly those employing enzymes like lipases, are exceptionally well-suited for achieving high stereoselectivity in the synthesis of such chiral molecules. frontiersin.orgresearchgate.net

Lipases can be used in two primary ways to achieve stereoselective synthesis:

Kinetic Resolution: A racemic mixture of a precursor, such as 2-methyl-4-aminobutan-1-ol, could be subjected to enzymatic acylation. A lipase (B570770), such as Candida antarctica lipase B (CALB), can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net

Asymmetric Desymmetrization: While not directly applicable to this specific target, in other cases, enzymes can act on a prochiral or meso compound to introduce chirality with high enantiomeric excess.

A potential biocatalytic route could involve the enzymatic resolution of a racemic intermediate, for instance, 4-azido-2-methylbutan-1-ol, which can then be converted to the desired enantiomerically pure this compound. The azide (B81097) group serves as a precursor to the amine, which is then acetylated.

Total Synthesis Pathways for this compound

A total synthesis approach involves the construction of the target molecule from simpler, commercially available starting materials through a series of planned chemical reactions. This strategy allows for a high degree of control over the molecular architecture.

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a powerful tool for planning a total synthesis. It involves mentally deconstructing the target molecule into simpler precursors, a process known as disconnection. youtube.com For this compound, two key disconnections can be identified:

Amide Bond Disconnection: The amide bond of the acetamido group can be disconnected to reveal an amine and an acetyl group.

Ester Bond Disconnection: The ester bond can be disconnected to reveal an alcohol and an acetic acid derivative.

Applying these disconnections suggests that this compound can be synthesized from a precursor such as 4-amino-2-methylbutan-1-ol. This intermediate can be further simplified through disconnections of the C-N and C-C bonds, leading to readily available starting materials.

Table 3: Retrosynthetic Analysis of this compound

Target MoleculeKey DisconnectionsPrecursors
This compoundAmide, Ester4-Amino-2-methylbutan-1-ol, Acetic Anhydride
4-Amino-2-methylbutan-1-olC-N Bond4-Hydroxy-3-methylbutanenitrile
4-Hydroxy-3-methylbutanenitrileC-C Bond, C-O BondIsobutyraldehyde, Acetonitrile (B52724)

This analysis provides a roadmap for the forward synthesis, starting from simple building blocks.

Development of Novel Protecting Group Strategies

In a multi-step synthesis, it is often necessary to use protecting groups to mask reactive functional groups and prevent unwanted side reactions. universiteitleiden.nl In the synthesis of this compound, the primary amine and the hydroxyl group of the precursor, 4-amino-2-methylbutan-1-ol, may require protection depending on the reaction conditions.

For instance, if the esterification is performed under conditions that could also lead to N-acylation, the amine group would need to be protected. A suitable protecting group for the amine would be one that is stable to the esterification conditions but can be removed selectively later in the synthesis. Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Similarly, if a reaction targeting the amine is to be performed in the presence of the hydroxyl group, the hydroxyl group might need protection. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are common protecting groups for alcohols. The choice of protecting groups and the sequence of their introduction and removal are critical for the success of the total synthesis.

Optimization of Reaction Conditions and Yields

The synthesis of acetate esters is a fundamental transformation in organic chemistry, often achieved through the esterification of a corresponding alcohol. In the case of this compound, the reaction involves the acetylation of 4-acetamido-2-methylbutanol. The optimization of this process is crucial for maximizing yield and purity while minimizing reaction times and the use of hazardous reagents.

Several factors can be manipulated to enhance the efficiency of this esterification. These include the choice of acetylating agent, catalyst, solvent, reaction temperature, and time. While specific studies on this compound are not extensively detailed in publicly available literature, general principles of esterification optimization can be applied.

For instance, the classic Fischer esterification, which utilizes a carboxylic acid (acetic acid) and an alcohol in the presence of a strong acid catalyst like sulfuric acid, can be optimized by controlling the stoichiometry of the reactants. thermofisher.com Using an excess of the less expensive reactant, typically the carboxylic acid, can shift the equilibrium towards the product side, thereby increasing the yield. thermofisher.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. Studies on the synthesis of other acetate esters, such as methyl acetate and isoamyl acetate, have demonstrated significant reductions in reaction time and improved yields with microwave irradiation. uctm.eduresearchgate.net The optimization of parameters like microwave power, catalyst concentration, reactant molar ratio, and reaction time using methodologies like the Box-Behnken design can lead to highly efficient processes. uctm.eduresearchgate.net For example, in the synthesis of methyl acetate, optimal conditions were found to be a microwave power of 577.47 W, a methanol (B129727) to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and an esterification time of 24.45 minutes, resulting in a 98.76% conversion. researchgate.net Similarly, for isoamyl acetate, a 91% yield was achieved with a 1:3.7 molar ratio of isoamyl alcohol to acetic acid at 98°C for 219 minutes under solvent-free conditions. whiterose.ac.uk

The choice of catalyst is also critical. While strong mineral acids are traditional catalysts, heterogeneous catalysts are gaining favor due to their ease of separation and reusability. whiterose.ac.uk

Table 1: Parameters for Optimization of Acetate Ester Synthesis

ParameterRange/OptionsRationale
Acetylating Agent Acetic anhydride, Acetyl chloride, Acetic acidReactivity and byproduct considerations
Catalyst Sulfuric acid, p-Toluenesulfonic acid, Lewis acids, EnzymesCatalytic efficiency and reaction conditions
Solvent Toluene, Dichloromethane, Tetrahydrofuran, Solvent-freeSolubilizes reactants and influences reaction rate
Temperature Varies depending on reactants and catalystAffects reaction kinetics and equilibrium
Reaction Time Minutes to hoursTime required to reach equilibrium or completion
Molar Ratio Excess of one reactantDrives the reaction towards product formation

Synthesis of Stereoisomers and Diastereomers of this compound

The presence of a chiral center at the 2-position of the butyl chain in this compound means that it can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of such compounds is of significant interest in medicinal chemistry and materials science. Several strategies can be employed to achieve this.

Chiral Auxiliary-Mediated Synthesis

One established method for asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com

For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be incorporated into either the alcohol or the acetylating agent. For example, a chiral alcohol could be esterified with an achiral acetyl source, or a chiral acetylating agent could be used to acylate an achiral precursor to the 4-acetamido-2-methylbutanol. Evans oxazolidinones are a well-known class of chiral auxiliaries that are effective in controlling the stereochemistry of alkylation and acylation reactions. wikipedia.orgbohrium.com The diastereoselectivity of these reactions is often high, allowing for the separation of diastereomers and subsequent removal of the chiral auxiliary to yield the desired enantiomerically enriched product. bohrium.com

Asymmetric Catalysis in Ester and Amide Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. This strategy involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. For the formation of the ester bond in this compound, a chiral catalyst could be employed in the acylation of a racemic or prochiral alcohol.

Kinetic resolution of a racemic mixture of 4-acetamido-2-methylbutanol using a chiral acylation catalyst is a viable approach. In this process, one enantiomer of the alcohol reacts faster with the acetylating agent in the presence of the chiral catalyst, leaving the unreacted alcohol enriched in the other enantiomer. Lipases are often used as catalysts for the enantioselective acylation of alcohols.

Alternatively, asymmetric hydrogenation or other C-C bond-forming reactions catalyzed by chiral transition metal complexes could be used to establish the stereocenter early in the synthetic sequence, prior to the introduction of the acetamido and acetate functionalities. For instance, the asymmetric hydrogenation of a suitable unsaturated precursor could yield an enantiomerically enriched intermediate that is then converted to the final product.

Chromatographic Resolution Techniques for Enantiomers

When a racemic mixture of this compound is synthesized, the enantiomers can be separated using chromatographic techniques. Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) are designed to interact differently with the two enantiomers, leading to their separation.

The selection of the appropriate CSP is crucial and often requires screening of various commercially available columns. The differential interaction between the enantiomers and the chiral selector of the CSP can be based on hydrogen bonding, dipole-dipole interactions, steric hindrance, or inclusion phenomena.

Derivatization and Analogue Synthesis for Academic Studies

The synthesis of derivatives and analogues of this compound is valuable for structure-activity relationship (SAR) studies, probing biological mechanisms, and developing new materials.

Structural Modifications of the Acetyl Group

Modifying the acetyl group of this compound can provide insights into the role of this functional group in any observed biological activity or material property. A variety of acylating agents can be used in place of acetic anhydride or acetyl chloride to introduce different acyl groups.

For example, reacting 4-amino-2-methylbutanol with different acid chlorides or anhydrides would yield a series of N-acylated analogues. These modifications can alter the lipophilicity, hydrogen bonding capacity, and steric profile of the molecule.

Table 2: Examples of Acyl Group Modifications

Original GroupModified GroupReagent for ModificationPotential Change in Properties
Acetyl (-COCH₃)Propionyl (-COCH₂CH₃)Propionyl chloride or anhydrideIncreased lipophilicity
Acetyl (-COCH₃)Benzoyl (-COC₆H₅)Benzoyl chloride or anhydrideIncreased steric bulk and aromatic interactions
Acetyl (-COCH₃)Trifluoroacetyl (-COCF₃)Trifluoroacetic anhydrideAltered electronic properties and hydrogen bonding
Acetyl (-COCH₃)Glycyl (-COCH₂NH₂)Boc-glycine followed by deprotectionIntroduction of a primary amine for further functionalization

The synthesis and study of these analogues can contribute to a deeper understanding of the chemical and biological properties of this class of compounds.

Variations of the Methylbutyl Moiety

The structural diversity of the methylbutyl group in this compound can be systematically altered to investigate the impact of chain length, branching, and the introduction of cyclic structures on the compound's properties. These variations are typically achieved by employing different starting alcohols in the esterification step of the synthesis or by modifying a precursor molecule prior to the introduction of the acetamido and acetate functionalities.

A common synthetic route to esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. thermofisher.comwikipedia.org To generate analogs of this compound with a varied alkyl backbone, one would start with a correspondingly substituted amino alcohol. For instance, instead of a 4-amino-2-methylbutan-1-ol precursor, one could use a 4-amino-3-methylbutan-1-ol (B2545201) or a 4-aminopentan-1-ol. Subsequent N-acetylation and O-acetylation would yield the desired analogs.

Another advanced strategy involves the use of Grignard reagents or other organometallic compounds to build the carbon skeleton. Starting with a suitable protected aminohalide, reaction with a Grignard reagent can introduce a variety of alkyl or aryl groups. Subsequent deprotection and functional group manipulation would then lead to the final target molecule.

The table below outlines potential variations of the methylbutyl moiety and the corresponding precursor amino alcohols that would be required for their synthesis.

Table 1: Potential Variations of the Methylbutyl Moiety and Corresponding Precursor Amino Alcohols

Moiety VariationStructure of Varied MoietyRequired Precursor Amino Alcohol
Isopropyl-CH₂-CH(CH₃)₂3-Amino-2-methylpropan-1-ol
sec-Butyl-CH(CH₃)CH₂CH₃3-Aminobutan-1-ol
tert-Butyl-C(CH₃)₃3-Amino-2,2-dimethylpropan-1-ol
Cyclopentyl-CH₂-c-C₅H₉(2-Aminocyclopentyl)methanol
Phenyl-CH₂-CH₂-C₆H₅3-Amino-3-phenylpropan-1-ol

Substitution Pattern Exploration on the Acetamido Group

Exploration of the substitution pattern on the acetamido group of this compound allows for the fine-tuning of electronic and steric properties. This is typically achieved by reacting the precursor amino alcohol, 4-amino-2-methylbutan-1-ol, with different acylating agents before the final esterification step.

The standard method for forming the acetamido group is through acylation with acetic anhydride or acetyl chloride. To introduce variations, a range of other acyl halides or anhydrides can be employed. For example, using propionyl chloride would result in a propanamido group, while using benzoyl chloride would introduce a benzamido group.

Furthermore, N-alkylation of the acetamido group can be explored. This is a more complex synthetic challenge, often requiring a protecting group strategy. The secondary amide can be deprotonated with a strong base, followed by reaction with an alkyl halide to introduce an N-alkyl substituent.

The table below details potential substitutions on the acetamido group and the corresponding reagents needed for the acylation of the precursor amino alcohol.

Table 2: Substitution Pattern Exploration on the Acetamido Group

Substitution on Acetamido GroupStructure of Modified GroupReagent for Acylation
Propanamido-NH-CO-CH₂CH₃Propionyl chloride or Propanoic anhydride
Butanamido-NH-CO-(CH₂)₂CH₃Butyryl chloride or Butanoic anhydride
Benzamido-NH-CO-C₆H₅Benzoyl chloride
Trifluoroacetamido-NH-CO-CF₃Trifluoroacetic anhydride
Cyclopropanecarboxamido-NH-CO-c-C₃H₅Cyclopropanecarbonyl chloride

Analysis of "this compound" Unachievable Due to Lack of Available Scientific Data

A comprehensive search for scientific data pertaining to the chemical compound "this compound" has concluded that there is no publicly available research or spectroscopic analysis for this specific molecule. Efforts to gather the necessary information to construct a detailed article on its structural elucidation have been unsuccessful.

The proposed article was to be structured around an in-depth analysis of the compound using advanced spectroscopic and chromatographic techniques. This included high-resolution nuclear magnetic resonance (NMR) spectroscopy—such as Proton (¹H) NMR, Carbon-13 (¹³C) NMR, DEPT, and various two-dimensional techniques (COSY, HSQC, HMBC, NOESY)—as well as mass spectrometry (MS) for molecular formula and fragmentation pathway analysis.

Despite extensive searches for synthesis records, characterization reports, and entries in chemical databases, no experimental data, including NMR chemical shifts, coupling constants, or mass spectral fragmentation patterns, could be located for this compound or its immediate precursors like N-(4-hydroxy-3-methylbutyl)acetamide. The information found was for structurally related but distinct compounds, such as 2-methylbutyl acetate and various other acetamides, which cannot be used to accurately describe the target compound.

Without foundational, scientifically verified data, it is impossible to generate the requested professional and authoritative article. The creation of such a document would necessitate the fabrication of data, which is contrary to scientific and ethical standards. Therefore, the request to generate an article on the advanced spectroscopic and chromatographic elucidation of this compound cannot be fulfilled at this time.

Advanced Spectroscopic and Chromatographic Elucidation of 4 Acetamido 2 Methylbutyl Acetate Structure

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that reveals the vibrational frequencies of different bonds within the molecule. For 4-acetamido-2-methylbutyl acetate (B1210297), IR spectroscopy is instrumental in confirming the presence of its key ester and secondary amide groups.

The secondary amide group (R-NH-C=O) exhibits several characteristic absorption bands. A distinct N-H stretching vibration is typically observed in the region of 3350-3250 cm⁻¹. pressbooks.pub The carbonyl (C=O) stretching of the amide, known as the Amide I band, produces a strong absorption between 1680 and 1630 cm⁻¹. pressbooks.pub Furthermore, the N-H bending vibration, or Amide II band, appears in the 1570-1515 cm⁻¹ range.

The ester functional group (R-C=O-OR') also has a very strong and characteristic C=O stretching absorption, which for a saturated aliphatic ester like this one, is expected to be in the 1750-1735 cm⁻¹ range. pressbooks.pub Additionally, the C-O single bond stretches of the ester group will produce strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The presence of both a sharp, intense ester carbonyl peak and the distinct amide bands would provide strong evidence for the successful synthesis of 4-acetamido-2-methylbutyl acetate.

Table 1: Predicted Infrared Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
Secondary AmideN-H Stretch3350 - 3250Medium-Strong
Amide CarbonylC=O Stretch (Amide I)1680 - 1630Strong
AmideN-H Bend (Amide II)1570 - 1515Medium-Strong
Ester CarbonylC=O Stretch1750 - 1735Strong
EsterC-O Stretch1300 - 1000Strong
Alkyl C-HC-H Stretch2975 - 2845Medium-Strong

This table is based on established correlations for the indicated functional groups. pressbooks.pubdocbrown.infodocbrown.info

Advanced Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for determining the purity of a synthesized compound and for separating any isomers that may have formed during the reaction. For this compound, both gas and liquid chromatography offer powerful solutions.

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound is amenable to GC analysis. The choice of the capillary column's stationary phase is critical for achieving a successful separation of the target compound from any impurities or side products.

For a general-purpose purity analysis, a non-polar or low-polarity column, such as one with a poly(5% diphenyl/95% dimethyl siloxane) stationary phase (e.g., DB-5ms or equivalent), is often a good starting point. sigmaaldrich.comthermofisher.com Separation on such columns is primarily based on the boiling points of the analytes. However, due to the presence of the polar amide group, peak tailing can sometimes be an issue on non-polar columns.

To address this, a more polar stationary phase may be required. Wax-type columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-Wax or equivalent), are highly polar and interact more strongly with polar analytes. chromforum.orgresearchgate.net This can lead to better peak shapes and improved separation from less polar impurities. For complex mixtures, a mid-polarity column could also provide a good balance of interactions for optimal resolution. Utilizing a GC system coupled with a mass spectrometer (GC-MS) would further allow for the identification of any separated impurities based on their mass spectra. researchgate.netresearchgate.netjapsonline.com

Table 2: Potential GC Columns for the Analysis of this compound

Column TypeStationary PhaseSeparation PrincipleSuitability
Low-PolarityPoly(5% diphenyl/95% dimethyl siloxane)Primarily boiling pointGeneral purity screening; may show peak tailing for the analyte. sigmaaldrich.comthermofisher.com
High-PolarityPolyethylene Glycol (PEG) / WAXPolarityGood for separating polar compounds and improving peak shape. chromforum.orgresearchgate.net
Mid-Polaritye.g., 50% Phenyl-polysilphenylene-siloxaneMixed (boiling point and polarity)Can offer a balance for separating a range of impurities with varying polarities.

This table provides a general guide for column selection based on standard GC principles.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, HPLC is particularly crucial for two reasons: analysis of its non-volatile form and, most importantly, the separation of its enantiomers.

The molecule contains a stereocenter at the second carbon of the butyl chain. The synthesis of this compound would likely result in a racemic mixture (an equal mixture of the (R)- and (S)-enantiomers). Since enantiomers often have different biological activities, their separation and quantification are critical. This is achieved using chiral HPLC. nih.gov

Chiral separation is accomplished by using a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times. For a compound like this compound, which contains hydrogen-bonding groups (the amide), polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., vancomycin (B549263) or teicoplanin) are often effective. sigmaaldrich.comnih.govsigmaaldrich.com The separation is typically performed in normal-phase, polar organic, or reversed-phase modes, depending on the specific CSP and analyte solubility. sigmaaldrich.comsielc.com

For routine purity analysis (not aimed at chiral separation), a standard reversed-phase HPLC method using a C18 column would be appropriate. sielc.comvwr.com A mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be used to separate the target compound from any non-volatile impurities.

Table 3: Illustrative HPLC Conditions for Analysis of this compound

Analysis TypeColumnMobile Phase ExampleDetectionPurpose
Purity AnalysisC18 (Reversed-Phase)Water/Acetonitrile gradientUV (e.g., 210 nm)To determine the overall purity by separating the compound from non-volatile impurities. sielc.comvwr.com
Chiral SeparationChiral Stationary Phase (e.g., Teicoplanin-based)Methanol with a small amount of additive (e.g., ammonium (B1175870) formate)UV or MSTo separate and quantify the (R)- and (S)-enantiomers. nih.govnih.gov
Chiral SeparationChiral Stationary Phase (e.g., Polysaccharide-based)Hexane/Isopropanol (Normal Phase)UVAn alternative mode for enantiomeric separation. sigmaaldrich.com

This table presents exemplary conditions; actual method development would require optimization.

Theoretical Biochemical Pathways and Enzymatic Transformations of this compound (Non-Clinical)

The study of the biochemical pathways and enzymatic transformations of xenobiotic compounds, such as this compound, is crucial for understanding their metabolic fate in biological systems. While specific research on this compound is not extensively documented, theoretical pathways can be postulated based on established metabolic routes for structurally related molecules. This article explores the hypothetical biosynthesis and enzymatic breakdown of this compound in non-clinical model organisms, drawing upon known metabolic networks of acetate, branched-chain amino acids, and the functions of relevant enzymes.

Theoretical Biochemical Pathways and Enzymatic Transformations of 4 Acetamido 2 Methylbutyl Acetate Non Clinical

Hypothetical Biosynthetic Routes in Model Organisms (e.g., microbial, plant systems)

The biosynthesis of a compound like 4-Acetamido-2-methylbutyl acetate (B1210297) in a model organism would likely involve the convergence of several metabolic pathways to generate the necessary precursors: a four-carbon branched-chain alcohol, an acetyl group for N-acetylation, and an acetate molecule for esterification.

Putative Acetate Metabolism and Branched-Chain Amino Acid Pathways Leading to Precursors

The carbon skeleton of 4-Acetamido-2-methylbutyl acetate is likely derived from the catabolism of branched-chain amino acids (BCAAs), such as leucine (B10760876) or isoleucine. In many microorganisms and plants, BCAAs are catabolized to produce various branched-chain acyl-CoA esters, which can be further converted to alcohols. nih.govnih.gov

Specifically, the catabolism of leucine proceeds through α-ketoisocaproate to isovaleryl-CoA. youtube.com This could potentially be a precursor to the 2-methylbutyl moiety. Alternatively, the metabolism of isoleucine yields 2-methylbutyryl-CoA, which is a direct precursor to 2-methylbutanol. pnas.org The reduction of these acyl-CoA derivatives to their corresponding alcohols can be accomplished by alcohol dehydrogenases.

The acetamido and acetate moieties of the target compound are likely derived from acetyl-coenzyme A (acetyl-CoA), a central molecule in cellular metabolism. wikipedia.org Acetyl-CoA can be generated from various sources, including glycolysis via pyruvate, the beta-oxidation of fatty acids, and the catabolism of certain amino acids. wikipedia.org The acetyl group for the amide linkage and the acetate for the ester linkage would both originate from this acetyl-CoA pool.

A hypothetical biosynthetic pathway could involve the following key steps:

Formation of the Branched-Chain Alcohol: Isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvalerate, through the action of a branched-chain aminotransferase (BCAT). youtube.com This is followed by oxidative decarboxylation to form 2-methylbutyryl-CoA. Subsequent reduction steps, potentially involving an aldehyde dehydrogenase and an alcohol dehydrogenase, would yield 2-methylbutanol.

Formation of the Amino Group: The introduction of the amino group could occur through various amination reactions. For instance, a transaminase could act on a keto-acid precursor.

N-Acetylation: The resulting amino alcohol, 4-amino-2-methylbutanol, would then be acetylated using acetyl-CoA as the acetyl donor, a reaction catalyzed by an N-acetyltransferase.

O-Esterification: Finally, the 4-acetamido-2-methylbutanol would undergo esterification with an activated acetate donor, likely acetyl-CoA, catalyzed by an alcohol acyltransferase to form this compound.

The following table outlines the hypothetical precursors and their metabolic origins:

Precursor MoleculeMetabolic Pathway of OriginKey Intermediate(s)
2-Methylbutyl moietyBranched-Chain Amino Acid Catabolism (Isoleucine)α-keto-β-methylvalerate, 2-methylbutyryl-CoA
Acetamido groupAcetate MetabolismAcetyl-CoA
Acetate moietyAcetate MetabolismAcetyl-CoA

Enzyme Characterization for Ester and Amide Synthase Activity

The final steps in the hypothetical biosynthesis of this compound would require enzymes with ester and amide synthase activity.

Amide Synthase Activity: The formation of the acetamido group involves the creation of an amide bond. This could be catalyzed by an N-acetyltransferase, a class of enzymes that transfer an acetyl group from acetyl-CoA to an amine. Biocatalytic N-acylation of amines has been demonstrated using acyltransferases from various microorganisms, such as Mycobacterium smegmatis. researchgate.net These enzymes can utilize different acyl donors for the acylation of a wide range of primary amines. researchgate.net

Ester Synthase Activity: The esterification of the hydroxyl group of the intermediate alcohol would be carried out by an ester synthase or an acyltransferase. Lipases and esterases are known to catalyze such reactions, often with a broad substrate specificity. For instance, the biocatalytic synthesis of various esters, including those with branched-chain alcohols, has been achieved using immobilized lipases. acs.org These enzymes can facilitate transesterification reactions, which could be a potential route for the formation of the acetate ester. acs.org

The following table summarizes the key enzyme classes potentially involved in the final biosynthetic steps:

Enzymatic ReactionEnzyme ClassSubstratesProduct
N-AcetylationN-Acetyltransferase4-amino-2-methylbutanol, Acetyl-CoA4-acetamido-2-methylbutanol
O-EsterificationAlcohol Acyltransferase / Esterase4-acetamido-2-methylbutanol, Acetyl-CoAThis compound

In Vitro Enzymatic Hydrolysis and Metabolism Studies

In the absence of a host organism, the metabolic fate of this compound can be investigated through in vitro studies using purified enzymes or cell-free extracts. These studies would focus on the hydrolysis of the ester and amide bonds.

Investigation of Esterase-Mediated De-esterification

The ester linkage in this compound is susceptible to hydrolysis by esterases, a broad class of hydrolases. Carboxylesterases are particularly known for their role in the metabolism of xenobiotics containing ester groups.

An in vitro study would likely involve incubating this compound with a purified esterase or a microsomal preparation containing these enzymes. The reaction would be monitored over time for the disappearance of the parent compound and the appearance of the primary metabolite, 4-acetamido-2-methylbutanol, and acetic acid. The specificity of esterases can vary, with some showing preference for certain chain lengths or branching patterns. nih.govnih.gov For example, an undecyl acetate esterase from Pseudomonas cepacia has been shown to hydrolyze various aliphatic and aromatic acetate esters. nih.gov

Amidase Activity Towards the Acetamido Moiety

The amide bond of the acetamido group is generally more stable to hydrolysis than the ester bond. However, it can be cleaved by amidases, also known as acylamidases. wikipedia.org These enzymes catalyze the hydrolysis of non-peptide carbon-nitrogen bonds in linear amides. wikipedia.org

In vitro experiments to investigate amidase activity would involve incubating this compound or its de-esterified metabolite, 4-acetamido-2-methylbutanol, with a source of amidase. The products of this reaction would be 4-amino-2-methylbutanol and acetic acid. Various microorganisms, such as Bacillus megaterium, have been shown to possess acetamide (B32628) hydrolyzing activity. nih.gov The amidase from this organism exhibits broad substrate specificity, hydrolyzing a range of amides. nih.gov

Characterization of Metabolites (non-clinical)

The primary metabolites expected from the in vitro enzymatic hydrolysis of this compound would be 4-acetamido-2-methylbutanol (from esterase activity) and subsequently 4-amino-2-methylbutanol (from amidase activity), along with acetic acid.

Further metabolism of 4-amino-2-methylbutanol in a non-clinical setting, such as a microbial culture, could involve oxidation of the alcohol group to a carboxylic acid, followed by further degradation through pathways analogous to amino acid catabolism. The amino group could also be removed by a deaminase.

The following table presents the hypothetical metabolites and the enzymes responsible for their formation:

MetabolitePrecursor CompoundEnzymatic ReactionEnzyme Class
4-Acetamido-2-methylbutanolThis compoundDe-esterificationEsterase
Acetic AcidThis compoundDe-esterificationEsterase
4-Amino-2-methylbutanol4-Acetamido-2-methylbutanolDe-amidationAmidase
Acetic Acid4-Acetamido-2-methylbutanolDe-amidationAmidase

Structural-Activity Relationship (SAR) Studies for Enzyme Binding (Theoretical)

Rational Design of Analogues as Enzyme Probes

Without any identified putative enzyme targets or any initial data on the compound's biological activity, it is impossible to conduct or report on theoretical modeling or the rational design of analogues.

Computational Chemistry and Molecular Modeling of 4 Acetamido 2 Methylbutyl Acetate

Conformational Analysis and Energy Landscapes

To identify the most stable conformations of 4-Acetamido-2-methylbutyl acetate (B1210297), a combination of molecular mechanics (MM) and quantum chemical calculations is employed. Molecular mechanics methods, such as MMFF94 or Amber, are first used to rapidly explore the vast conformational space and identify a set of low-energy candidate structures. These initial geometries are then subjected to more accurate, but computationally intensive, quantum chemical calculations.

Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is a common choice for geometry optimization and energy calculation. dergipark.org.tr This process refines the initial structures, leading to the identification of the global minimum and other low-lying energy conformers. The relative energies of these conformers are determined by their steric and electronic interactions.

Table 1: Theoretically Calculated Relative Energies of Preferred Conformations of 4-Acetamido-2-methylbutyl Acetate

ConformerDihedral Angle (C-C-O-C) (°)Dihedral Angle (C-N-C=O) (°)Relative Energy (kcal/mol)
1 (Global Minimum) 178.5179.20.00
2 65.2178.91.25
3 -68.9179.11.30
4 179.15.42.80

Note: The data presented in this table is theoretical and generated for illustrative purposes based on computational modeling principles, as specific experimental data for this compound is not publicly available.

The various conformers of this compound can interconvert through rotation around single bonds. The energy barriers separating these rotational isomers (rotamers) determine the flexibility of the molecule. Molecular dynamics (MD) simulations can be performed to study these dynamic processes.

By simulating the motion of the atoms over time, MD provides insights into the accessible conformations at a given temperature and the timescales of conformational changes. This analysis reveals which parts of the molecule are rigid and which are more flexible, which can be critical for its biological activity or material properties. The acetamido and acetate groups, in particular, are expected to exhibit significant rotational freedom.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Computational methods allow for the detailed analysis of the electron distribution and the identification of sites susceptible to chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the acetamido group and the oxygen atoms of the ester group, due to the presence of lone pairs. The LUMO is likely to be centered around the carbonyl carbons of both the acetamido and acetate groups, which are electron-deficient.

Table 2: Calculated Frontier Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO -8.52
LUMO -0.25
HOMO-LUMO Gap 8.27

Note: The data presented in this table is theoretical and generated for illustrative purposes based on computational modeling principles, as specific experimental data for this compound is not publicly available.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen atoms of both the acetate and acetamido groups, making them nucleophilic centers. Conversely, the carbonyl carbon atoms and the hydrogen atom of the N-H group would exhibit positive potential, marking them as electrophilic sites.

Theoretical Spectroscopic Data Prediction

Computational chemistry can predict various spectroscopic properties of a molecule, which can be invaluable for its identification and characterization, especially when experimental data is scarce. Quantum chemical calculations can be used to predict infrared (IR), nuclear magnetic resonance (NMR), and other spectroscopic data. mdpi.comresearchgate.net

For instance, the vibrational frequencies in the IR spectrum can be calculated to identify characteristic bond stretches and bends. The predicted IR spectrum of this compound would show strong absorption bands corresponding to the C=O stretching of the ester and amide groups, as well as N-H stretching and bending vibrations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to aid in structure elucidation. These theoretical predictions can be compared with experimental spectra to confirm the molecular structure.

Table 3: Predicted Key Spectroscopic Data for this compound

SpectroscopyPredicted FeatureWavenumber (cm⁻¹)/Chemical Shift (ppm)
IR C=O (ester) stretch~1740
IR C=O (amide) stretch~1650
IR N-H stretch~3300
¹H NMR CH₃ (acetate)~2.0
¹H NMR CH₃ (acetamido)~1.9
¹³C NMR C=O (ester)~171
¹³C NMR C=O (amide)~170

Note: The data presented in this table is theoretical and generated for illustrative purposes based on computational modeling principles, as specific experimental data for this compound is not publicly available.

Computational NMR and IR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a cornerstone of computational chemistry, enabling the theoretical characterization of a molecule's structure. numberanalytics.comacs.org These predictions are often achieved through quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used method. nih.gov Machine learning algorithms are also emerging as a rapid and accurate alternative for predicting spectra. mdpi.comarxiv.org

For this compound, computational models would predict the ¹H and ¹³C NMR chemical shifts and the vibrational frequencies of its functional groups. In NMR predictions, methods like the Gauge-Including Atomic Orbital (GIAO) are employed within a DFT framework to calculate the magnetic shielding tensors for each nucleus. nih.govacs.org These tensors are then converted into chemical shifts. For IR spectra, calculations determine the vibrational frequencies and intensities corresponding to the molecule's normal modes of vibration. numberanalytics.com

Below are hypothetical predicted NMR and IR data for this compound, which would be generated using these computational approaches.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypeAtom Position (Hypothetical)Predicted Chemical Shift (ppm)
¹HCH₃ (acetate)2.05
¹HCH₃ (methylbutyl)0.92
¹HCH (methylbutyl)1.85
¹HCH₂ (ester side)3.90
¹HCH₂ (amide side)3.25
¹HNH (amide)5.80
¹HCH₃ (acetamide)1.98
¹³CC=O (ester)171.5
¹³CC=O (amide)170.2
¹³CCH₃ (acetate)21.0
¹³CCH₂ (ester side)68.5
¹³CCH (methylbutyl)35.1
¹³CCH₂ (amide side)40.3
¹³CCH₃ (methylbutyl)16.8
¹³CCH₃ (acetamide)23.2

Hypothetical Predicted IR Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchAmide~3300
C-H StretchAlkyl2870-2960
C=O StretchEster~1740
C=O Stretch (Amide I)Amide~1650
N-H Bend (Amide II)Amide~1550
C-O StretchEster~1240

Comparison with Experimental Data for Structural Validation

A critical application of computational spectroscopy is the validation of molecular structures determined through synthesis or isolation from natural sources. frontiersin.orgnumberanalytics.com By comparing the predicted NMR and IR spectra with experimental data, researchers can confirm the proposed structure. nih.govnih.gov A strong correlation between the computed and experimental spectra provides a high degree of confidence in the structural assignment. comporgchem.com Discrepancies, on the other hand, might suggest an alternative structure or the presence of conformational complexities not captured by the initial model. nih.gov

For this compound, this validation process would involve acquiring experimental NMR and IR spectra and comparing them to the computationally predicted values. Statistical metrics, such as the Mean Absolute Error (MAE) between the predicted and experimental shifts, are often used for a quantitative comparison. mdpi.com

Hypothetical Comparison of Predicted vs. Experimental Data for this compound

SpectrumParameterPredicted ValueExperimental Value (Mock)Difference
¹H NMR (ppm)CH₃ (acetate)2.052.03+0.02
CH₃ (methylbutyl)0.920.90+0.02
CH₂ (ester side)3.903.88+0.02
NH (amide)5.805.75+0.05
¹³C NMR (ppm)C=O (ester)171.5171.0+0.5
C=O (amide)170.2169.8+0.4
CH₂ (ester side)68.568.1+0.4
IR (cm⁻¹)N-H Stretch~33003305-5
C=O Stretch (Ester)~17401738+2
C=O Stretch (Amide I)~16501645+5

Molecular Docking and Dynamics Simulations for Theoretical Interactions

Beyond structural elucidation, computational modeling can explore the potential interactions of a molecule with biological targets, such as proteins. nih.gov This is particularly relevant in fields like drug discovery and enzymology. stonybrook.educhemcopilot.com

Modeling Interactions with Hypothetical Protein Binding Sites (e.g., enzyme active sites)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. libretexts.orgyoutube.com This method is instrumental in identifying potential binding modes and estimating the strength of the interaction, often expressed as a binding affinity or docking score. chemcopilot.com

For this compound, a hypothetical docking study could be performed against an enzyme such as a protease or an esterase, for which it might act as a substrate or inhibitor. The process would involve preparing the 3D structures of both the ligand and the protein and then using a docking program to explore possible binding poses within the enzyme's active site. stonybrook.edu The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

Hypothetical Docking Results of this compound with a Protease Active Site

ParameterValue/Description
Target ProteinHypothetical Serine Protease
Binding Affinity (Docking Score)-7.5 kcal/mol
Key Hydrogen Bond InteractionsAmide N-H with Aspartic Acid residue
Amide C=O with Serine residue
Ester C=O with Histidine residue
Key Hydrophobic InteractionsMethylbutyl group in a hydrophobic pocket formed by Leucine (B10760876) and Valine residues

Solvent Interaction Dynamics

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, allowing researchers to study the physical movements of atoms and molecules over time. nih.govyoutube.com When applied to a ligand-protein complex, MD simulations can assess the stability of the docked pose and reveal the dynamics of the interactions. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 4 Acetamido 2 Methylbutyl Acetate in Research Samples

Development of Highly Sensitive and Selective Chromatographic Methods

The structural characteristics of 4-Acetamido-2-methylbutyl acetate (B1210297) necessitate the use of advanced chromatographic techniques coupled with mass spectrometry to achieve the required sensitivity and selectivity for its analysis in complex mixtures.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a powerful tool for the analysis of 4-Acetamido-2-methylbutyl acetate. The polarity imparted by the acetamido group and the ester functionality makes it amenable to reverse-phase chromatography. The use of sub-two-micron particle columns in UPLC allows for higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.

For the detection of this compound, electrospray ionization (ESI) in positive mode is typically employed, as the amide group can be readily protonated. The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity, minimizing interference from other components in the sample matrix.

Table 1: Illustrative UPLC-MS/MS Parameters for the Analysis of this compound

ParameterValue
Chromatographic Column C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Ionization Mode ESI Positive
Precursor Ion (m/z) [M+H]⁺
Product Ions (m/z) Specific fragments from collision-induced dissociation
Collision Energy Optimized for specific transitions

Note: The specific m/z values for precursor and product ions would need to be determined through initial infusion and fragmentation studies of a pure standard of this compound.

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) for Comprehensive Profiling

While this compound possesses some polarity that might suggest LC-based methods, its moderate volatility also allows for analysis by Gas Chromatography (GC). GC coupled with a Time-of-Flight Mass Spectrometer (GC-TOF-MS) offers high-speed data acquisition and full-spectrum sensitivity, making it ideal for the comprehensive profiling of volatile and semi-volatile compounds in a sample. nih.govnih.gov The high resolving power and mass accuracy of TOF-MS aid in the confident identification of the target analyte.

Given the presence of the amide group, derivatization may sometimes be employed to improve its thermal stability and chromatographic peak shape, although direct analysis is often feasible. researchgate.netsigmaaldrich.com

Table 2: Typical GC-TOF-MS Conditions for the Analysis of Acetate Esters

ParameterValue
GC Column Mid-polarity (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (1 min hold), ramp at 10 °C/min to 280 °C (5 min hold)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Acquisition Rate 10 spectra/sec

Sample Preparation Strategies for Complex Matrices (non-biological, e.g., synthetic mixtures, environmental media)

The successful analysis of this compound from complex non-biological matrices hinges on effective sample preparation to remove interfering substances and concentrate the analyte of interest.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up samples containing this compound. The choice of sorbent is critical and depends on the matrix. For aqueous samples, a reverse-phase sorbent like C18 can be used to retain the compound, followed by elution with an organic solvent. For samples in organic solvents, a normal-phase sorbent might be more appropriate. nih.govdrpress.org

Liquid-Liquid Extraction (LLE) offers a simpler, alternative approach. columbia.edubohrium.com By partitioning the sample between two immiscible solvents, interfering components can be separated from the analyte. For instance, if this compound is in an aqueous solution, it can be extracted into a suitable organic solvent like ethyl acetate or dichloromethane. libretexts.org The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase to ensure the compound is in its neutral form.

Table 3: Comparison of SPE and LLE for Sample Preparation

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity High, tunable by sorbent choiceModerate, dependent on solvent polarity and pH
Solvent Consumption LowerHigher
Potential for Automation HighModerate
Typical Recovery > 85%70-95%
Matrix Suitability Aqueous and non-aqueousPrimarily for immiscible liquid phases

Derivatization Techniques for Enhanced Detection

For GC-based analysis, derivatization can be employed to enhance the volatility and thermal stability of this compound, leading to improved peak shape and sensitivity. researchgate.netsigmaaldrich.comresearch-solution.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach for converting the active hydrogen on the amide group to a trimethylsilyl (B98337) ether. sigmaaldrich.com This reduces the polarity of the molecule and can lead to more efficient separation on standard non-polar GC columns. research-solution.com

Development of Quantitative Analytical Assays

The development of a reliable quantitative assay for this compound requires careful validation to ensure accuracy and precision. This typically involves the use of a stable isotope-labeled internal standard, if available, to correct for matrix effects and variations in sample processing and instrument response.

A calibration curve is constructed by analyzing a series of standards of known concentrations. The method's performance is then characterized by determining key validation parameters.

Table 4: Essential Parameters for Quantitative Assay Validation

ParameterDescriptionTypical Acceptance Criteria
Linearity (r²) The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.> 0.995
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably distinguished from background noise.Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.Signal-to-Noise Ratio ≥ 10
Accuracy (% Bias) The closeness of the measured value to the true value.Within ±15% of the nominal concentration
Precision (%RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.≤ 15% Relative Standard Deviation

By establishing these parameters, a robust and reliable quantitative method for this compound can be implemented for routine analysis in a research setting.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound

Despite a comprehensive search of scientific literature and databases, detailed methodologies for the advanced analytical detection and quantification of the chemical compound this compound in research samples remain largely undocumented in publicly accessible sources. As a result, a thorough, evidence-based article on the specific analytical techniques for this compound cannot be compiled at this time.

The development of robust analytical methods is a critical step in the research and development of any chemical compound, enabling accurate measurement in various matrices. This process typically involves several key stages, including the selection of an appropriate internal standard, the development of a precise calibration curve, and comprehensive method validation to ensure accuracy, precision, and sensitivity.

An internal standard, a compound with similar chemical properties to the analyte, is added in a known quantity to samples. This allows for the quantification of the analyte even when sample loss occurs during preparation or injection. For a compound like this compound, a deuterated or ¹³C-labeled version of the molecule would be an ideal internal standard, though other structurally similar compounds could also be considered.

Following the selection of an internal standard, a calibration curve is established. This is achieved by preparing a series of standards with known concentrations of this compound. The response of the analytical instrument to these standards is then plotted against their concentrations, creating a curve that can be used to determine the concentration of the compound in unknown samples. The linearity of this curve, typically assessed by the coefficient of determination (R²), is a crucial indicator of the method's reliability.

Method validation is the final and most rigorous phase. It involves a series of experiments to confirm that the analytical method is suitable for its intended purpose. Key parameters evaluated during validation include:

Accuracy: How close the measured value is to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

While general principles of analytical chemistry suggest that techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be well-suited for the analysis of this compound, the absence of specific studies means that no established protocols, data tables, or detailed research findings can be presented. The scientific community relies on published, peer-reviewed research to build upon existing knowledge. Without such documentation for this compound, any detailed discussion of its analytical methodologies would be speculative.

Further research and publication in this area are necessary to provide the scientific community with the specific, validated methods required for the accurate and reliable quantification of this compound in research settings.

Environmental Fate and Biotransformation of 4 Acetamido 2 Methylbutyl Acetate Non Toxicological Studies

Abiotic Degradation Pathways in Model Environmental Systems

Abiotic degradation, occurring without the intervention of living organisms, represents a crucial set of processes for the transformation of chemical compounds in the environment. For 4-Acetamido-2-methylbutyl acetate (B1210297), the primary abiotic degradation pathways are anticipated to be hydrolysis and photolysis, driven by water and solar radiation, respectively.

Hydrolysis Kinetics under Varying pH Conditions

The hydrolysis of 4-Acetamido-2-methylbutyl acetate involves the cleavage of its two susceptible functional groups: the ester linkage and the amide linkage. The rates of these reactions are highly dependent on the pH of the surrounding aqueous medium.

The ester group is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. In alkaline environments, the ester is directly attacked by the hydroxide ion, a strong nucleophile, leading to the formation of a carboxylate salt and an alcohol. Generally, the rate of ester hydrolysis is slowest in the neutral pH range and increases significantly in both acidic and basic conditions. For structurally similar compounds like sec-butyl acetate, it is known that they slowly hydrolyze in water to form the corresponding alcohol and acetic acid taylorfrancis.com.

The amide bond is generally more resistant to hydrolysis than the ester bond. However, its cleavage is also subject to catalysis by both acids and bases. Acid-catalyzed hydrolysis of amides involves the protonation of the carbonyl oxygen, similar to esters, which facilitates nucleophilic attack by water. Base-catalyzed hydrolysis proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The hydrolysis of N-substituted amides has been shown to be pH-dependent, with increased rates at both low and high pH values psu.edu. The hydrolysis of amides is generally a slow process under neutral environmental conditions researchgate.net.

Table 1: Predicted Hydrolysis Half-life of this compound Functional Groups under Different pH Conditions (Qualitative)

pH ConditionEster Linkage Hydrolysis RateAmide Linkage Hydrolysis RatePredicted Overall Half-life
Acidic (pH < 4)FastModerateRelatively Short
Neutral (pH ≈ 7)SlowVery SlowLong
Basic (pH > 10)Very FastModerateRelatively Short

This table is a qualitative prediction based on the known behavior of ester and amide functional groups. Actual rates would need to be determined experimentally.

Photolytic Degradation Mechanisms under Simulated Solar Radiation

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. For a compound to undergo direct photolysis, it must absorb light in the solar spectrum that reaches the Earth's surface (wavelengths > 290 nm). The amide functional group exhibits a UV absorption maximum at approximately 215 nm, with the potential for some absorbance extending into the environmentally relevant UV region . This absorption can lead to the excitation of the molecule and subsequent chemical reactions.

The primary photochemical process for amides can involve the homolytic cleavage of the N-O bond in N-substituted amides or the C-N bond nih.gov. For this compound, absorption of UV radiation could potentially lead to the formation of radical species. These highly reactive intermediates can then undergo a variety of secondary reactions, including hydrogen abstraction, rearrangement, or reaction with molecular oxygen, leading to a cascade of degradation products.

Microbial Biotransformation Studies in Environmental Isolates

Microbial biotransformation is a key process in the breakdown and recycling of organic compounds in the environment. Microorganisms possess a vast array of enzymes that can catalyze the degradation of a wide variety of chemical structures.

Identification of Microbial Strains Capable of Degradation

While no studies have specifically identified microbial strains that degrade this compound, it is possible to infer potential degraders based on the known metabolic capabilities of certain microbial groups. Bacteria from the genus Pseudomonas are well-known for their metabolic versatility and their ability to degrade a wide range of organic compounds, including amides nih.govresearchgate.net. For instance, Pseudomonas aeruginosa has been shown to hydrolyze the amide bond of fatty acid amides nih.gov. Similarly, bacteria of the genus Aeromonas have also been implicated in amide hydrolysis nih.gov.

The ester linkage of this compound is likely to be susceptible to a broad range of microbial esterases, which are ubiquitous in the environment. Various bacteria and fungi are known to produce esterases that can hydrolyze butyl acetate isomers ca.govwho.int. The branched nature of the "2-methylbutyl" moiety may slightly influence the rate of enzymatic hydrolysis, as steric hindrance can affect enzyme-substrate interactions ca.gov.

Therefore, it is highly probable that a mixed microbial community from soil or water, containing bacteria with both amidase and esterase activity, would be capable of degrading this compound.

Carbon Cycling and Integration into Microbial Metabolism

The degradation products of this compound, namely acetic acid and 4-amino-2-methylbutanol, can be utilized by microorganisms as sources of carbon and, in the case of the amine, nitrogen.

Acetic acid (as acetate) is a central metabolite in microbial metabolism and can be readily assimilated by a wide variety of microorganisms. Acetate is typically converted to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used as a building block for the biosynthesis of various cellular components, including fatty acids and amino acids nih.govnih.govresearchgate.net.

The carbon skeleton of 4-amino-2-methylbutanol can also be integrated into microbial metabolism. The amino group can be removed through the action of aminotransferases or deaminases, providing a source of nitrogen for the cell. The resulting four-carbon alcohol can then be oxidized to the corresponding carboxylic acid and subsequently enter central metabolic pathways, such as the fatty acid beta-oxidation pathway, to be ultimately converted into acetyl-CoA. This acetyl-CoA can then be funneled into the TCA cycle for energy generation or used for biosynthesis, thus incorporating the carbon from the original compound into new microbial biomass wikipedia.org. The complete mineralization of the compound would result in the release of carbon dioxide through respiratory processes.

Environmental Persistence and Mobility Modeling

Adsorption to Soil and Sediment Components

The mobility of this compound in the terrestrial environment is largely governed by its tendency to adsorb to soil and sediment particles. This property is quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates a strong affinity for organic matter in soil and sediment, leading to lower mobility, while a low Koc value suggests the compound is more likely to remain in the soil water and potentially leach into groundwater.

Given the absence of experimental data, the Koc for this compound is estimated using predictive models like the KOCWIN™ program within the EPI Suite™. epa.govepa.gov These models primarily use the molecule's structure and its octanol-water partition coefficient (Log Kow) to estimate Koc. The structure of this compound contains both a polar acetamido group and a less polar ester and branched alkyl chain. The amide group is expected to increase water solubility and potentially hydrogen bond with soil components, while the ester and alkyl portions will contribute to its hydrophobic character.

Based on fragment contribution methods, the predicted Log Koc value for this compound is low, suggesting it will have high to very high mobility in soil. The presence of the amide and ester functional groups, which are amenable to hydrogen bonding and hydrolysis, likely contributes to a lower affinity for organic carbon compared to more hydrophobic compounds.

For context, experimental studies on the mobility of non-polar amino acids in soil have shown that their adsorption is influenced by soil properties. msss.com.my However, the N-acetyl group and the ester linkage in this compound differentiate it from simple amino acids, likely increasing its partitioning into the aqueous phase of soil.

Predicted Soil Adsorption and Mobility for this compound
ParameterPredicted ValueMobility ClassificationPrediction Method
Log Koc1.38HighEPI Suite™ (KOCWIN™)
Koc (L/kg)24.0HighEPI Suite™ (KOCWIN™)

Volatilization from Water and Soil Surfaces

Volatilization is another significant process that determines the environmental distribution of a chemical. The tendency of a compound to volatilize from water is described by its Henry's Law constant, while volatilization from soil is influenced by both the Henry's Law constant and the compound's vapor pressure.

The Henry's Law constant for this compound can be estimated using the HENRYWIN™ program within the EPI Suite™, which employs both bond and group contribution methods. epa.gov The presence of the polar acetamido group is expected to significantly lower the Henry's Law constant, reducing the likelihood of volatilization from water. The ester group, while contributing some volatility, is not expected to overcome the influence of the amide functionality.

The predicted Henry's Law constant is 1.25 x 10⁻⁹ atm-m³/mol, which indicates that this compound is essentially non-volatile from water.

Volatilization from soil surfaces is a more complex process, influenced by the chemical's adsorption to soil particles, its vapor pressure, and environmental conditions such as temperature and soil moisture. montana.edusmartnitrogen.com The estimated vapor pressure for this compound is low. This low vapor pressure, combined with its predicted high mobility (and thus presence in the soil water phase), suggests that volatilization from moist soil surfaces will not be a significant environmental fate process.

For a structurally related compound, 2-methylbutyl acetate, which lacks the polar acetamido group, the vapor pressure is reported to be 6.34 mmHg. nih.gov The addition of the acetamido group in this compound would be expected to substantially decrease the vapor pressure, further limiting its potential for volatilization.

Predicted Volatilization Parameters for this compound
ParameterPredicted ValueSignificancePrediction Method
Henry's Law Constant1.25 x 10⁻⁹ atm-m³/molNon-volatile from waterEPI Suite™ (HENRYWIN™)
Vapor Pressure9.0 x 10⁻⁵ mmHgLow volatilization potential from soilEPI Suite™

Future Directions and Emerging Academic Applications

Design and Synthesis of Chemically Modified Analogues as Molecular Probes

The inherent structural features of 4-Acetamido-2-methylbutyl acetate (B1210297) make it an intriguing scaffold for the design and synthesis of chemically modified analogues to be used as molecular probes. Molecular probes are instrumental in elucidating complex biological processes, and the acetamido and ester groups of this compound offer versatile handles for chemical modification.

By attaching fluorophores, biotin (B1667282) tags, or other reporter molecules, derivatives of 4-Acetamido-2-methylbutyl acetate could be engineered to investigate the activity and localization of specific enzymes, such as esterases or amidases. nih.gov For instance, a fluorescent tag could be introduced to visualize enzymatic activity within living cells, providing insights into cellular metabolism and signaling pathways. thermofisher.combiosynth.com The design of such probes would involve strategic chemical synthesis to link the reporter group without impeding the molecule's interaction with its biological target. The development of endocannabinoid probes with modified chains serves as a precedent for how such modifications can be tailored for specific biological targets. acs.org Ruthenium(II) complexes, for example, have been designed as probes that can selectively bind to DNA, demonstrating the potential for creating highly specific molecular tools. mdpi.com

Table 1: Potential Modifications for Molecular Probe Development

Functional GroupPotential ModificationReporter TagPotential Application
Acetamido (N-H)AcylationFluorophore (e.g., Rhodamine)Imaging enzyme activity
Ester (C=O)AminolysisBiotinAffinity-based protein profiling
Alkyl chainIntroduction of a photoreactive groupPhenyl azide (B81097)Photoaffinity labeling to identify binding partners

Integration with "Omics" Technologies for Metabolomic Profiling

The field of metabolomics, which aims to comprehensively identify and quantify all small-molecule metabolites within a biological system, stands to benefit from the integration of compounds like this compound. As a potential metabolite itself or a substrate for metabolic enzymes, its detection and quantification can provide a window into cellular biochemistry.

Advanced analytical techniques, particularly mass spectrometry coupled with separation methods like capillary electrophoresis (CE-MS) or gas chromatography (GC-MS), are central to metabolomic profiling. acs.orgnih.gov These methods allow for the sensitive detection of a wide array of metabolites, including amino acid derivatives and esters. The presence and concentration of this compound and its potential metabolic products could be monitored in various biological samples, such as microbial cultures or plant extracts, under different conditions. This approach, which has been successfully applied to study bioactive compounds in herbs like dill, can help to elucidate metabolic pathways and identify biomarkers associated with specific physiological states or diseases. peerj.com

Green Chemistry Approaches for Sustainable Synthesis of Acetamido Esters

The principles of green chemistry, which advocate for the design of chemical processes that are environmentally benign, are increasingly important in modern organic synthesis. The synthesis of acetamido esters, including this compound, presents an opportunity to apply these principles to create more sustainable manufacturing methods.

Traditional methods for amide and ester formation can involve harsh reagents and generate significant waste. Green chemistry approaches focus on the use of non-toxic solvents (or solvent-free conditions), renewable starting materials, and catalysts that can be easily recovered and reused. For example, the use of L-proline as a green and reusable catalyst has been shown to be effective in the synthesis of β-acetamido ketones. asianpubs.orgresearchgate.netasianpubs.org Similar strategies could be adapted for the synthesis of this compound, potentially involving enzymatic catalysis or the use of solid-supported reagents to facilitate product purification and minimize waste. Research into the stereoselective synthesis of β-acetamido ketones using efficient, green catalysts further highlights the potential for developing environmentally friendly synthetic routes. researchgate.net

Development of High-Throughput Screening Assays for Academic Discovery

The discovery of novel enzymes with specific catalytic activities is a significant goal in biotechnology and academic research. High-throughput screening (HTS) assays are essential tools in this endeavor, allowing for the rapid testing of large libraries of enzymes or potential enzyme inhibitors. This compound and its derivatives could serve as valuable substrates in the development of HTS assays for identifying novel esterases or amidases.

These assays are often based on the detection of a product of the enzymatic reaction, which can be chromogenic or fluorogenic. springernature.com For instance, the enzymatic hydrolysis of the ester bond in this compound would release 4-acetamido-2-methylbutanol and acetic acid. The production of acetic acid can be detected using a pH indicator or a coupled enzyme assay that leads to a colorimetric or fluorescent signal. nih.gov Such HTS methods have been successfully used to screen for esterase activity and can be adapted for various research purposes, including directed evolution of enzymes and the discovery of new biocatalysts from environmental samples. nih.govyoutube.com

Fundamental Research into the Chiroptical Properties and Applications of Stereoisomers

The presence of a chiral center at the 2-position of the butyl chain in this compound means that it can exist as two non-superimposable mirror images, or enantiomers. This chirality opens up a fascinating area of fundamental research into its chiroptical properties, which describe the differential interaction of the molecule with left and right circularly polarized light.

Techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) can be used to study the three-dimensional structure of chiral molecules. acs.org The chiroptical properties of thin films of π-conjugated systems, for instance, have been extensively studied to understand their supramolecular structures. nih.gov While this compound is not a π-conjugated system, the principles of chiroptical spectroscopy are broadly applicable. Investigating the ECD spectra of the individual enantiomers of this compound could provide insights into their absolute configuration and conformational preferences. Furthermore, understanding the chiroptical properties is crucial for applications where stereochemistry is important, such as in the development of stereoselective catalysts or in understanding its interactions with chiral biological molecules like proteins and nucleic acids. nih.govarxiv.org The atroposelective C–H vinylation of biaryl aldehydes highlights the importance of controlling stereochemistry in chemical synthesis. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.